

# Mass spectrometry analysis of Diethyl 2-(4-fluorophenyl)malonate

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## Compound of Interest

Compound Name: Diethyl 2-(4-fluorophenyl)malonate

Cat. No.: B1362348

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of **Diethyl 2-(4-fluorophenyl)malonate**, a compound of interest in synthetic organic chemistry and drug discovery. This document outlines the expected fragmentation patterns, suggests experimental protocols, and presents data in a structured format to aid in the characterization and quantification of this molecule.

## Introduction to the Mass Spectrometry of Malonic Esters

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When analyzing esters like **Diethyl 2-(4-fluorophenyl)malonate**, common fragmentation pathways include alpha-cleavage and McLafferty rearrangements.<sup>[1][2][3]</sup> The presence of an aromatic ring and a fluorine atom is expected to significantly influence the fragmentation pattern, often leading to the formation of stable aromatic cations.<sup>[3][4]</sup>

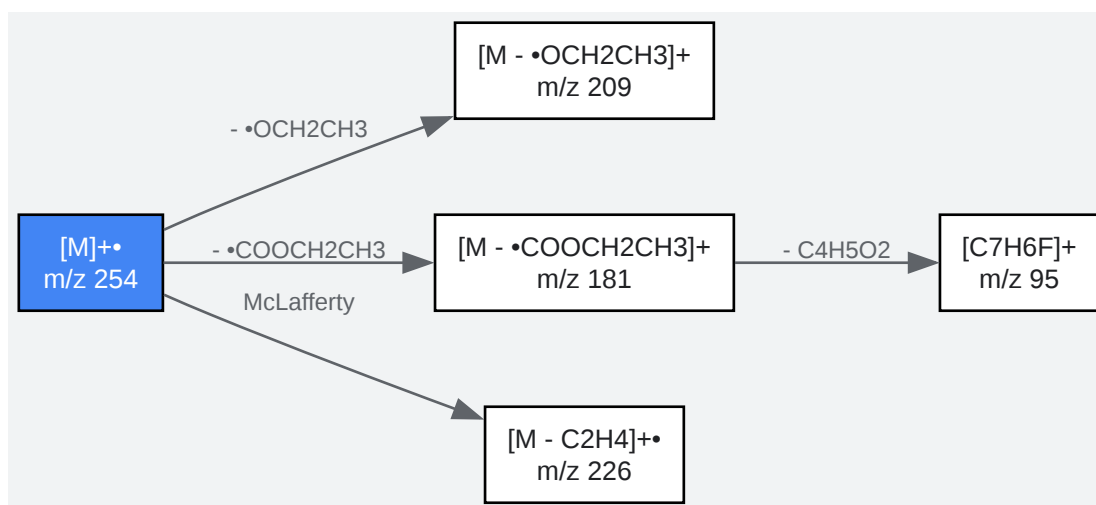
## Predicted Mass Spectrum and Fragmentation Pathways

While a specific mass spectrum for **Diethyl 2-(4-fluorophenyl)malonate** is not readily available in the public domain, we can predict the major fragmentation patterns based on the analysis of similar structures, such as diethyl malonate and other aromatic esters.<sup>[3][4][5][6]</sup> The molecular weight of **Diethyl 2-(4-fluorophenyl)malonate** is 254.25 g/mol . The molecular ion peak (M<sup>+</sup>) is expected to be observed, particularly with softer ionization techniques.

#### Key Predicted Fragmentation Pathways:

- **Loss of an Ethoxy Radical (-•OCH<sub>2</sub>CH<sub>3</sub>):** This is a common fragmentation for ethyl esters, resulting from alpha-cleavage at the carbonyl group. This would lead to a fragment ion at m/z 209.
- **Loss of an Ethoxycarbonyl Radical (-•COOCH<sub>2</sub>CH<sub>3</sub>):** This fragmentation would result in an ion at m/z 181.
- **Loss of Diethyl Malonate Moiety:** Studies on 2-substituted diethyl malonate derivatives show a characteristic loss of the malonate group (M-159), which would lead to a fluorophenyl-containing fragment.<sup>[7]</sup>
- **McLafferty Rearrangement:** This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For an ethyl ester, this would result in the loss of ethene (C<sub>2</sub>H<sub>4</sub>), leading to a fragment ion at m/z 226.
- **Formation of Fluorotropylium Ion:** Aromatic compounds can rearrange to form stable tropylium ions. The presence of the fluorophenyl group may lead to the formation of a fluorotropylium ion at m/z 95.

#### Logical Fragmentation Flow:



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Caption: Predicted fragmentation pathway of **Diethyl 2-(4-fluorophenyl)malonate**.

## Experimental Protocols

A robust and reproducible mass spectrometry analysis requires carefully optimized experimental conditions. The following protocols are recommended for the analysis of **Diethyl 2-(4-fluorophenyl)malonate**.

### 3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like **Diethyl 2-(4-fluorophenyl)malonate**.<sup>[8][9][10]</sup>

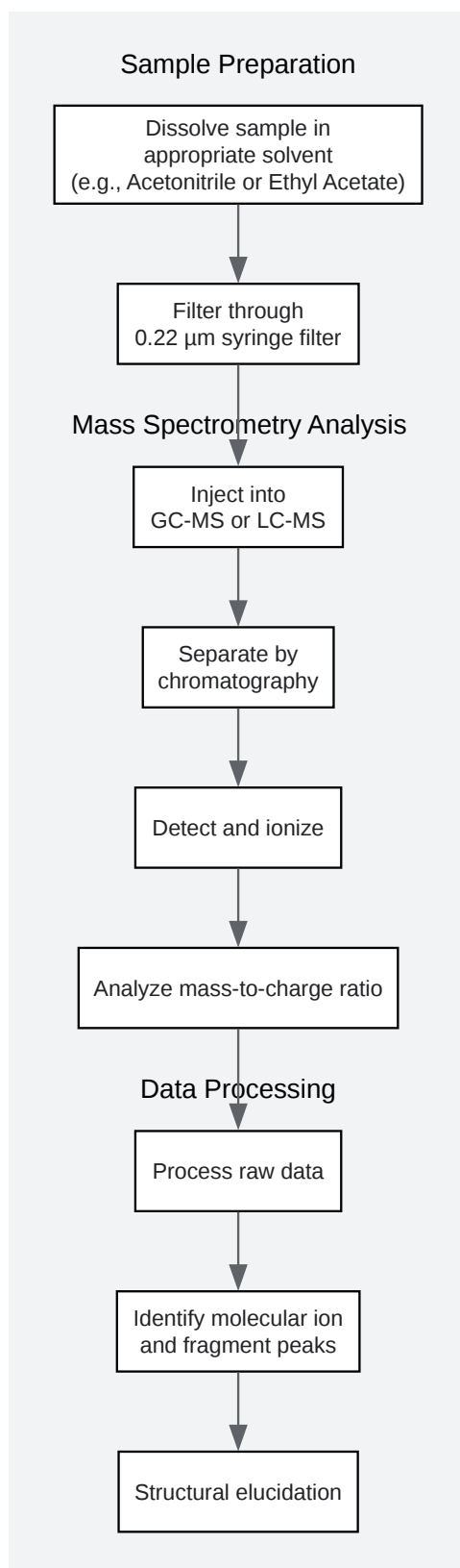
Parameter	Condition
Gas Chromatograph	Agilent 7890B GC or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 $\mu$ m) or similar non-polar capillary column
Injector Temperature	250 °C
Injection Volume	1 $\mu$ L (splitless mode)
Carrier Gas	Helium at a constant flow rate of 1 mL/min
Oven Program	Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer	Agilent 5977A MSD or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-400
Source Temperature	230 °C
Quadrupole Temperature	150 °C

### 3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a versatile technique that can be used for less volatile compounds or for analyses requiring higher sensitivity.

Parameter	Condition
Liquid Chromatograph	Agilent 1290 Infinity II LC or equivalent
Column	ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 $\mu$ m) or similar reversed-phase column
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 $\mu$ L
Mass Spectrometer	Agilent 6545 Q-TOF or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Drying Gas Flow	8 L/min
Drying Gas Temp.	325 °C
Nebulizer Pressure	35 psig
Sheath Gas Flow	11 L/min
Sheath Gas Temp.	350 °C
Capillary Voltage	3500 V
Fragmentor Voltage	120 V
Mass Range	m/z 50-500

Experimental Workflow:



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